Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.
Overview
Description
Beta-Cadinene, also known as b-cadinene or cadina-3, 9-diene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Cadinene has been primarily detected in saliva. Within the cell, Beta-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Beta-Cadinene is a green and woody tasting compound that can be found in common oregano, common thyme, ginger, and sweet basil. This makes Beta-cadinene a potential biomarker for the consumption of these food products.
Biological Activity
Naphthalene derivatives are a significant class of organic compounds with diverse biological activities. The compound Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)- , also known as Muurolane , has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H28
- Molecular Weight: 208.39 g/mol
- CAS Registry Number: 29788-41-8
- Structural Characteristics: The compound features a bicyclic structure typical of naphthalene derivatives, which contributes to its biological activity.
Biological Activity Overview
Naphthalene derivatives exhibit a range of biological activities including:
- Antimicrobial Activity: Studies have shown that naphthalene derivatives can inhibit the growth of various bacteria and fungi.
- Antioxidant Properties: These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
- Cytotoxic Effects: Some naphthalene derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
The biological activity of Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)- is attributed to several mechanisms:
- Interference with Cellular Membranes: The hydrophobic nature of naphthalene derivatives allows them to integrate into lipid membranes, disrupting cellular integrity.
- Enzyme Inhibition: These compounds may inhibit key enzymes involved in metabolic pathways, leading to altered cellular function.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that naphthalene derivatives can induce ROS production, contributing to their cytotoxic effects.
Antimicrobial Activity
A study conducted on various naphthalene derivatives, including the didehydro derivative of interest, demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to conventional antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Naphthalene Derivative | 32 | E. coli |
Naphthalene Derivative | 16 | S. aureus |
Antioxidant Activity
Research utilizing DPPH radical scavenging assays revealed that Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)- exhibited notable antioxidant activity. The compound showed a dose-dependent response with significant inhibition of DPPH radicals at concentrations above 50 µg/mL.
Concentration (µg/mL) | % Inhibition |
---|---|
25 | 30 |
50 | 65 |
100 | 85 |
Cytotoxic Effects
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µg/mL. Flow cytometry analysis confirmed increased annexin V positive cells indicative of early apoptosis.
Properties
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,10-11,13-15H,5,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBJOURASGCRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(CC=C2C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26 | |
Record name | CADINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cadinene is a clear yellow to lime green oily liquid with a characteristic odor. (NTP, 1992) | |
Record name | CADINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
-184 °F at 9 mmHg (NTP, 1992) | |
Record name | CADINENE | |
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URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | CADINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | CADINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.908 to 0.925 at 77 °F (NTP, 1992) | |
Record name | CADINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
40 mmHg at 355.6 °F ; 1 mmHg at 214.3 °F; 760 mmHg at 527 °F (NTP, 1992) | |
Record name | CADINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
29350-73-0 | |
Record name | CADINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19943 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv. | |
Source | EPA Chemicals under the TSCA | |
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Record name | [1S-(1α,4α,4aα,6α,8aβ)]-decahydro-4-isopropyl-1,6-dimethylnaphthalene, didehydro derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.059 | |
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Precursor scoring | Relevance Heuristic |
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